1-(4-Methoxyphenyl)sulfonylbenzotriazole
CAS No.:
Cat. No.: VC21530760
Molecular Formula: C13H11N3O3S
Molecular Weight: 289.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O3S |
|---|---|
| Molecular Weight | 289.31 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)sulfonylbenzotriazole |
| Standard InChI | InChI=1S/C13H11N3O3S/c1-19-10-6-8-11(9-7-10)20(17,18)16-13-5-3-2-4-12(13)14-15-16/h2-9H,1H3 |
| Standard InChI Key | IPKORNRJLQCQNO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Introduction
Potential Applications
Sulfonamides are known for their antimicrobial properties, but specific applications of 1-(4-Methoxyphenyl)sulfonylbenzotriazole would depend on its synthesis and testing. Similar compounds have been explored for antimicrobial and anticancer activities .
Synthesis and Evaluation
The synthesis of such compounds typically involves the reaction of a sulfonating agent with a benzotriazole derivative. Evaluation would involve testing for antimicrobial, anticancer, or other potential therapeutic activities.
Research Findings
While specific research findings on 1-(4-Methoxyphenyl)sulfonylbenzotriazole are not available, similar compounds have shown promise in various therapeutic areas:
-
Antimicrobial Activity: Compounds with similar structures have demonstrated significant activity against bacteria and fungi .
-
Anticancer Activity: Some benzimidazole derivatives have shown potent anticancer effects .
Data Tables
Given the lack of specific data on 1-(4-Methoxyphenyl)sulfonylbenzotriazole, we can create a hypothetical table based on the properties of similar compounds:
| Compound | Molecular Formula | Molecular Weight | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolamine | C14H13N3O3S | 303.34 g/mol | Potential | Potential |
| Hypothetical Benzotriazole Derivative | Not Available | Not Available | Not Available | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume